molecular formula C9H12N2O3S B13252533 3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide

3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide

Cat. No.: B13252533
M. Wt: 228.27 g/mol
InChI Key: AZNGTIKHZUCZSK-UHFFFAOYSA-N
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Description

3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide is a chemical compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzopyran ring system with an amino group at the 3-position and a sulfonamide group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide typically involves the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Amino Group: The amino group at the 3-position can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Sulfonamide Formation: The sulfonamide group at the 8-position can be introduced by reacting the benzopyran derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3,4-dihydro-2H-1-benzopyran derivatives: These compounds share the benzopyran ring system and amino group but may have different substituents at other positions.

    Sulfonamide derivatives: Compounds with the sulfonamide group but different core structures.

Uniqueness

3-Amino-3,4-dihydro-2H-1-benzopyran-8-sulfonamide is unique due to the specific combination of the benzopyran ring, amino group, and sulfonamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

3-amino-3,4-dihydro-2H-chromene-8-sulfonamide

InChI

InChI=1S/C9H12N2O3S/c10-7-4-6-2-1-3-8(15(11,12)13)9(6)14-5-7/h1-3,7H,4-5,10H2,(H2,11,12,13)

InChI Key

AZNGTIKHZUCZSK-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=CC=C2S(=O)(=O)N)N

Origin of Product

United States

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